molecular formula C16H12N2O2S2 B14507772 2,2'-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) CAS No. 64016-11-1

2,2'-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one)

Cat. No.: B14507772
CAS No.: 64016-11-1
M. Wt: 328.4 g/mol
InChI Key: VNBNGXLQOCVGDL-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) typically involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one).

    Benzothiazole: A simpler compound with similar structural features.

    2,2’-Dithiobisbenzothiazole: Another related compound with different functional groups.

Uniqueness

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) is unique due to its specific ethane-1,2-diyl linkage between two benzothiazole rings. This structural feature may impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

CAS No.

64016-11-1

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(3-oxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H12N2O2S2/c19-15-11-5-1-3-7-13(11)21-17(15)9-10-18-16(20)12-6-2-4-8-14(12)22-18/h1-8H,9-10H2

InChI Key

VNBNGXLQOCVGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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